N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant applications in medicinal and synthetic chemistry. This compound is known for its unique chemical structure and the ability to engage in various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial steps often involve the chlorination of appropriate aromatic substrates followed by the assembly of the quinazolinone core. The reaction conditions frequently require catalysts such as palladium or copper complexes, with reaction temperatures maintained between 70°C to 120°C.
Industrial Production Methods
Industrial production of this compound scales up the lab-based synthetic routes, focusing on optimizing yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. Solvent choice is crucial, often employing dimethylformamide (DMF) or dichloromethane (DCM) due to their excellent solvation properties.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions, including:
Oxidation: Typically, the quinazolinone moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions often target the carbonyl groups, using agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogen atoms in the structure are prone to nucleophilic substitutions under alkaline conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like m-CPBA, hydrogen peroxide.
Reducing agents like LiAlH4, sodium borohydride (NaBH4).
Substitution conditions often involve solvents like DCM or DMF under basic conditions with K2CO3.
Major Products Formed
Oxidation: Can lead to sulfoxide or sulfone derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Results in various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a precursor for developing various heterocyclic derivatives, essential for constructing complex organic molecules.
Biology and Medicine
In medicinal chemistry, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
Industrially, this compound is valuable in creating polymers and advanced materials, owing to its stable aromatic structure.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific proteins and enzymes. The quinazolinone core is known to inhibit tyrosine kinases, crucial for cell signaling pathways. By binding to the active site of these enzymes, it disrupts their function, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzamide
2-chloro-N-(5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzene sulfonamide
Uniqueness
Compared to similar compounds, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the benzo[d][1,3]dioxole moiety, providing additional stability and distinct chemical reactivity. This distinctive feature enhances its effectiveness in biological systems, making it a more potent candidate for therapeutic applications.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFWZNHMCDAPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.